N-Isopropyl-4-methylbenzamide
Overview
Description
N-Isopropyl-4-methylbenzamide is an organic compound with the molecular formula C11H15NO. It is a derivative of benzamide, where the amide nitrogen is substituted with an isopropyl group and the benzene ring is substituted with a methyl group at the para position. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Isopropyl-4-methylbenzamide can be synthesized through the direct condensation of 4-methylbenzoic acid and isopropylamine. The reaction typically involves the use of a dehydrating agent such as thionyl chloride or phosphorus trichloride to activate the carboxylic acid group, followed by the addition of isopropylamine to form the amide bond. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve the use of more efficient and scalable methods. One such method includes the use of ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth. This method offers advantages such as shorter reaction times, higher yields, and a more environmentally friendly process .
Chemical Reactions Analysis
Types of Reactions
N-Isopropyl-4-methylbenzamide undergoes various chemical reactions, including:
Oxidation: The methyl group on the benzene ring can be oxidized to form a carboxylic acid derivative.
Reduction: The amide group can be reduced to form the corresponding amine.
Substitution: The hydrogen atoms on the benzene ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or borane (BH3) are typically used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
Oxidation: 4-Methylbenzoic acid derivatives.
Reduction: N-Isopropyl-4-methylbenzylamine.
Substitution: Various substituted benzamides depending on the substituent introduced.
Scientific Research Applications
N-Isopropyl-4-methylbenzamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a model compound for studying the behavior of amides in biological systems.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Mechanism of Action
The mechanism of action of N-Isopropyl-4-methylbenzamide involves its interaction with specific molecular targets. In biological systems, it can interact with enzymes and receptors through hydrogen bonding and hydrophobic interactions. The amide group plays a crucial role in these interactions, as it can form hydrogen bonds with amino acid residues in proteins. The isopropyl and methyl groups contribute to the hydrophobic interactions, enhancing the compound’s binding affinity.
Comparison with Similar Compounds
Similar Compounds
- N-Methyl-4-methylbenzamide
- N-Ethyl-4-methylbenzamide
- N-Isopropyl-4-chlorobenzamide
Uniqueness
N-Isopropyl-4-methylbenzamide is unique due to the presence of both an isopropyl group and a methyl group, which influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities and selectivities towards molecular targets, making it a valuable compound for specific applications .
Properties
IUPAC Name |
4-methyl-N-propan-2-ylbenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c1-8(2)12-11(13)10-6-4-9(3)5-7-10/h4-8H,1-3H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFFFXNFXLRVMDX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50341910 | |
Record name | Benzamide, 4-methyl-N-(1-methylethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50341910 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2144-17-4 | |
Record name | 4-Methyl-N-(1-methylethyl)benzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2144-17-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzamide, 4-methyl-N-(1-methylethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50341910 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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